1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid
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Overview
Description
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid is a heterocyclic compound that features both furan and pyridine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid typically involves the reaction of furan derivatives with pyridine carboxylic acids. One common method includes the radical bromination of the methyl group of a furan derivative, followed by a series of reactions including phosphonation and condensation with pyridine carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound often involve the use of biomass-derived furans. These methods are advantageous due to their lower cost and reduced environmental impact. The use of biocatalytic and fermentative processes has been explored to produce furan derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include furanic acids, dihydrofuran derivatives, and various substituted furans .
Scientific Research Applications
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
2-Furoic acid: A simpler furan derivative used as a feedstock in organic synthesis.
5-Hydroxy-methylfurfural: A biomass-derived furan compound with applications in the production of biofuels and polymer precursors.
2,5-Furandicarboxylic acid: Another furan derivative used in the synthesis of biodegradable plastics.
Uniqueness: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid stands out due to its dual furan-pyridine structure, which imparts unique chemical properties and a broader range of applications compared to simpler furan derivatives .
Properties
Molecular Formula |
C11H9NO4 |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10-4-3-8(11(14)15)6-12(10)7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) |
InChI Key |
TVUHKJVYMSKICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
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